molecular formula C23H26FN5O2S B1248519 SMP-028 CAS No. 914389-14-3

SMP-028

Cat. No.: B1248519
CAS No.: 914389-14-3
M. Wt: 455.6 g/mol
InChI Key: NBGPMRBRSOZDOV-UHFFFAOYSA-N
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Description

SMP-028 is a chemical compound known for its role as an inhibitor of neutral cholesterol esterase. It has a molecular formula of C23H26FN5O2S and a molecular weight of 455.55 grams per mole

Preparation Methods

The synthesis of SMP-028 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but it is produced in specialized laboratories with controlled conditions to ensure purity and consistency.

Comparison with Similar Compounds

SMP-028 is unique in its potent inhibition of neutral cholesterol esterase compared to other similar compounds. Some similar compounds include:

    SMP-029: Another inhibitor of neutral cholesterol esterase with slightly different inhibitory properties.

    SMP-030: A compound with similar structure but different target enzymes.

    SMP-031: An inhibitor of acid cholesterol esterase with different biological effects.

Properties

IUPAC Name

1-[2-[2-(3-fluorophenyl)imino-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3-yl]ethyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2S/c1-25-22(30)26-9-10-29-21(16-32-23(29)27-19-4-2-3-18(24)15-19)17-5-7-20(8-6-17)28-11-13-31-14-12-28/h2-8,15-16H,9-14H2,1H3,(H2,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPMRBRSOZDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1C(=CSC1=NC2=CC(=CC=C2)F)C3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914389-14-3
Record name SMP-028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914389143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SMP-028
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01S5TJ17UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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